molecular formula C26H30FN3O3S B2927800 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide CAS No. 946366-91-2

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide

Cat. No.: B2927800
CAS No.: 946366-91-2
M. Wt: 483.6
InChI Key: DZXZQAPNFWVSGQ-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a complex structure combining a 1,2,3,4-tetrahydroisoquinoline moiety, a dimethylamino-substituted phenyl ring, and a fluorinated methoxybenzenesulfonamide group. Its synthesis likely involves multi-step organic reactions, including nucleophilic substitutions and cyclization, as inferred from analogous sulfonamide syntheses in the literature .

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O3S/c1-29(2)22-10-8-20(9-11-22)25(30-15-14-19-6-4-5-7-21(19)18-30)17-28-34(31,32)23-12-13-26(33-3)24(27)16-23/h4-13,16,25,28H,14-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXZQAPNFWVSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)F)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

The compound shares key structural motifs with other sulfonamides described in the evidence:

Compound Key Substituents Spectral Features Synthesis Pathway
Target Compound - 1,2,3,4-Tetrahydroisoquinoline
- 4-(Dimethylamino)phenyl
- 3-Fluoro-4-methoxybenzenesulfonamide
Likely IR: Absence of C=O (1663–1682 cm⁻¹)
NMR: Aromatic protons, methyl/methoxy signals
Multi-step synthesis involving Friedel-Crafts, nucleophilic addition, and cyclization
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] - Triazole-thione core
- Halogenated aryl groups
IR: νC=S at 1247–1255 cm⁻¹; absence of νS-H (~2500–2600 cm⁻¹) Reflux of hydrazinecarbothioamides in NaOH
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide - Chiral center
- Naphthyl and methoxyphenyl groups
[α]D²⁰ +2.5 (CHCl₃); 1H NMR: δ 7.2–7.8 (aromatic), δ 2.4 (CH₃) Stereoselective synthesis with 99% enantiomeric purity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide - Pyrazolo-pyrimidine core
- Fluorinated chromene
Mass: 589.1 (M⁺+1); MP: 175–178°C Suzuki coupling with boronic acids

Key Observations :

  • Sulfonamide Core: All compounds feature a sulfonamide group, critical for hydrogen bonding and target binding. The target compound’s 3-fluoro-4-methoxy substitution may enhance lipophilicity compared to non-fluorinated analogues .
  • Spectral Differentiation : The absence of C=O bands in IR (as seen in [7–9] ) and distinct NMR shifts for methoxy/fluoro groups (cf. ) aid in structural confirmation.

Research Findings and Implications

Tautomerism and Stability

Analogous sulfonamides like [7–9] exhibit tautomerism between thiol and thione forms, stabilized by electron-withdrawing substituents . The target compound’s fluorine and methoxy groups may similarly influence tautomeric equilibria, affecting reactivity and binding.

Analytical Challenges

Characterization of such complex sulfonamides requires advanced techniques:

  • Mass Spectrometry : High-resolution MS (e.g., ESI-MS ) is essential for confirming molecular weight and fragmentation patterns.
  • NMR : Aromatic splitting patterns and coupling constants (e.g., J~8–10 Hz for fluorinated protons) help resolve structural ambiguities .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C28H35N3O3S
  • Molecular Weight : 493.67 g/mol
  • IUPAC Name : N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the context of cancer therapy. It has been noted for its ability to inhibit certain kinases involved in cell proliferation and survival pathways.

Inhibition of Kinase Activity

Research indicates that compounds similar to this compound can effectively inhibit MEK1/2 kinases. This inhibition leads to a reduction in the phosphorylation of ERK1/2 (extracellular signal-regulated kinases), which plays a crucial role in the MAPK signaling pathway associated with cancer cell growth and survival .

Biological Activity Overview

The compound has demonstrated a range of biological activities in various studies:

Activity Effect Reference
Antiproliferative Inhibits proliferation of cancer cell lines (e.g., MV4-11 and MOLM13)
Kinase Inhibition Inhibits MEK1/2 kinase activity leading to reduced ERK phosphorylation
Cytotoxicity Exhibits cytotoxic effects on specific leukemia cell lines

Case Studies

  • Acute Leukemia Models : In vitro studies have shown that the compound effectively inhibits the growth of acute biphenotypic leukemia cells at concentrations as low as 0.3 µM. The mechanism involves G0/G1 phase arrest in the cell cycle .
  • Xenograft Studies : In vivo studies using nude mouse xenograft models derived from BRAF mutant lines indicated significant tumor growth inhibition when treated with this compound at doses around 10 mg/kg .

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